1-(3-bromophenyl)azepane
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Overview
Description
1-(3-Bromophenyl)azepane is an organic compound with the molecular formula C12H16BrN. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)azepane can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction typically proceeds as follows:
Reactants: 3-bromophenylboronic acid and azepane.
Catalyst: Palladium(0) complex.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), and temperature around 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki-Miyaura coupling is favored for its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azepane ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products:
- Substituted azepanes.
- Oxidized or reduced derivatives of this compound .
Scientific Research Applications
1-(3-Bromophenyl)azepane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research explores its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the azepane ring contribute to its binding affinity and selectivity. Detailed studies on its molecular targets and pathways are essential to understand its effects .
Comparison with Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without the bromine substitution.
1-(4-Bromophenyl)azepane: Similar structure with the bromine atom at the fourth position.
1-(3-Chlorophenyl)azepane: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 1-(3-Bromophenyl)azepane is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1313883-57-6 |
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Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)azepane |
InChI |
InChI=1S/C12H16BrN/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 |
InChI Key |
BKWKISFPPHAPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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